2-benzyl-3-bromo-1-benzofuran-5-ol
Description
Properties
IUPAC Name |
2-benzyl-3-bromo-1-benzofuran-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO2/c16-15-12-9-11(17)6-7-13(12)18-14(15)8-10-4-2-1-3-5-10/h1-7,9,17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFNKGFTRPGTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=C(O2)C=CC(=C3)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-benzyl-3-bromo-1-benzofuran-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxybenzyl ketones under basic conditions . Another approach is the dehydrative cyclization of o-hydroxyacetophenones . Industrial production methods may involve the use of transition-metal catalysis to facilitate the cyclization process . These methods provide efficient and high-yielding pathways for the synthesis of this compound.
Chemical Reactions Analysis
2-Benzyl-3-bromo-1-benzofuran-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenation or nitration, leading to the formation of different derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Benzyl-3-bromo-1-benzofuran-5-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex benzofuran derivatives . In biology and medicine, it has shown potential as an anti-tumor and antibacterial agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . Additionally, it has applications in the industrial sector, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-benzyl-3-bromo-1-benzofuran-5-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial cell wall synthesis . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Benzofuran Derivatives
Q & A
Q. What are the key synthetic strategies for preparing 2-benzyl-3-bromo-1-benzofuran-5-ol, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves bromination of a benzofuran precursor followed by functionalization. For example:
- Step 1: Bromination of a benzofuran derivative (e.g., 1-benzofuran-5-ol) using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to introduce the bromine atom at the 3-position .
- Step 2: Benzylation at the 2-position via nucleophilic substitution or Friedel-Crafts alkylation, using benzyl chloride or bromide under basic conditions .
- Intermediate Characterization:
- TLC monitors reaction progress.
- NMR (¹H/¹³C) confirms substitution patterns and regioselectivity.
- Mass Spectrometry (MS) validates molecular weight .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies proton environments (e.g., aromatic protons, benzyl CH₂).
- ¹³C NMR distinguishes carbons adjacent to bromine (deshielding effects).
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula via exact mass .
- X-ray Crystallography: Resolves ambiguous regiochemistry (e.g., bromine placement) by determining bond lengths and angles .
- HPLC/Purity Analysis: Quantifies impurities using reverse-phase columns and UV detection .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural confirmation?
Methodological Answer: Discrepancies between NMR predictions and observed data (e.g., unexpected coupling or splitting) may arise due to:
- Dynamic Effects: Conformational flexibility or tautomerism. Use variable-temperature NMR to assess exchange processes .
- Crystallographic Validation: If NMR is inconclusive, grow single crystals and solve the structure via X-ray diffraction. Refinement with SHELXL resolves positional ambiguities (e.g., bromine vs. benzyl orientation) .
- Computational Chemistry: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. What strategies optimize bromination efficiency in benzofuran derivatives?
Methodological Answer: Bromination efficiency depends on:
- Catalyst Selection: FeBr₃ enhances electrophilic substitution but may require anhydrous conditions. NBS with AIBN (azobisisobutyronitrile) offers radical bromination for regioselectivity .
- Solvent Effects: Polar aprotic solvents (e.g., DCM, DMF) stabilize intermediates.
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions (e.g., dibromination) .
- Monitoring Tools: Real-time FTIR tracks Br₂ consumption.
Q. How to design interaction studies for evaluating biological activity?
Methodological Answer:
- Target Selection: Prioritize enzymes/receptors linked to benzofuran bioactivity (e.g., kinases, cyclooxygenases) .
- Assay Design:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., fluorogenic substrates) to measure IC₅₀ values.
- Molecular Docking: Perform in silico screening (AutoDock Vina) to predict binding modes to active sites .
- Cell-Based Assays: Test cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., IL-6/IL-1β ELISA) .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Methodological Answer:
- Challenges:
- Poor solubility in common solvents.
- Polymorphism due to flexible benzyl group.
- Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
